N-[5-[[2-(4-acetamidoanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide
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Overview
Description
N-[5-[[2-(4-acetamidoanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide is an anilide and a member of acetamides.
Scientific Research Applications
Antitumor and Cytotoxic Activities
- Cytotoxic Agent in Cancer Research : A study has synthesized novel 1,3,4-thiadiazole derivatives, including compounds similar to N-[5-[[2-(4-acetamidoanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide, and evaluated their antitumor activities. One compound in this class demonstrated significant inhibitory effect against SKOV-3 human tumor cells, suggesting potential as a cytotoxic agent in cancer research (Almasirad et al., 2016).
Antiviral and Antibacterial Applications
- Antiviral and Antibacterial Agent : Research on benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, similar in structure to the compound , found that these compounds exhibit good antiviral activities against tobacco mosaic virus and antibacterial activities against certain bacterial strains. This indicates potential use of these derivatives in antiviral and antibacterial applications (Tang et al., 2019).
Antimicrobial Studies
- Antibacterial and Antifungal Agent : A study on 1,3,4-thiadiazole derivatives highlighted their wide-ranging applications as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents. This suggests that compounds similar to this compound may have potential as antimicrobial agents (Ameen & Qasir, 2017).
properties
Molecular Formula |
C20H19N5O4S2 |
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Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C20H19N5O4S2/c1-12(26)21-14-6-8-15(9-7-14)22-17(27)11-30-20-25-24-19(31-20)23-18(28)13-4-3-5-16(10-13)29-2/h3-10H,11H2,1-2H3,(H,21,26)(H,22,27)(H,23,24,28) |
InChI Key |
SAMBBLSMANKAFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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